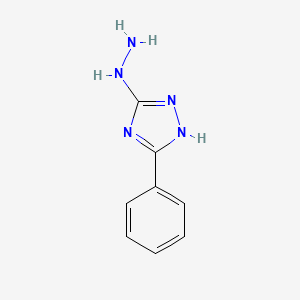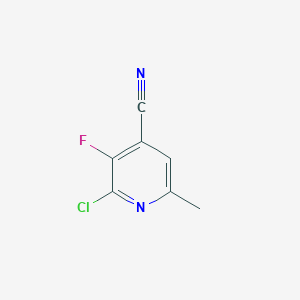![molecular formula C9H9NO3 B13911560 Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the furo[2,3-b]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are crucial in its synthesis.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
科学研究应用
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist for nicotinic receptors, which are involved in neurotransmission . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes.
相似化合物的比较
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic frameworks and are known for their pharmaceutical applications.
6-Methylfuro[2,3-b]pyridine: This compound is structurally related and is synthesized through similar cyclization reactions.
Uniqueness
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a nicotinic receptor agonist distinguishes it from other similar compounds, making it a valuable target for medicinal chemistry research .
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2,4H,3,5H2,1H3 |
InChI 键 |
XSULXCCTSOUFIQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2CCOC2=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)

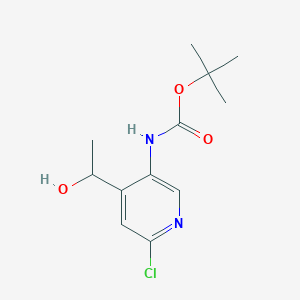
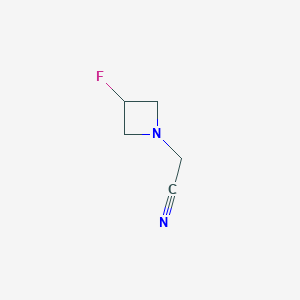

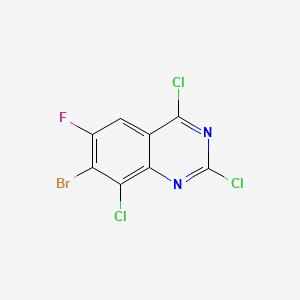
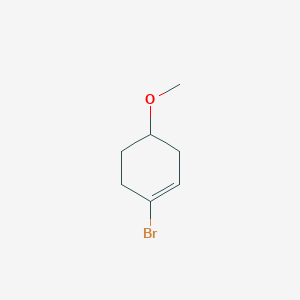
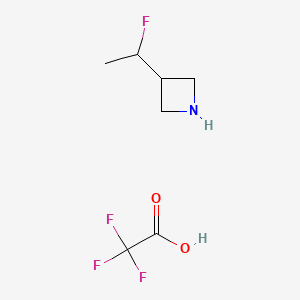
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
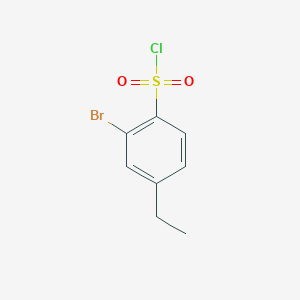
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
